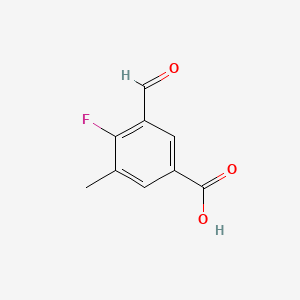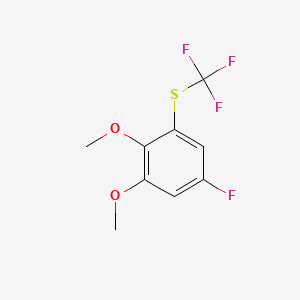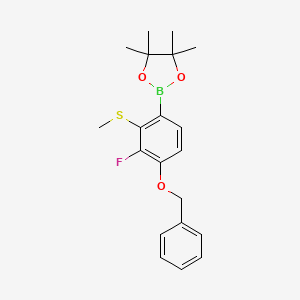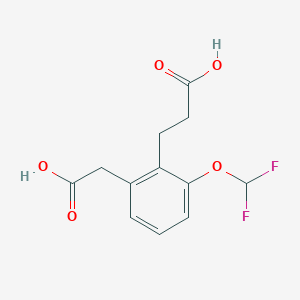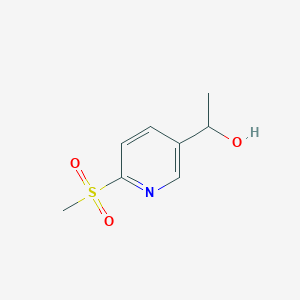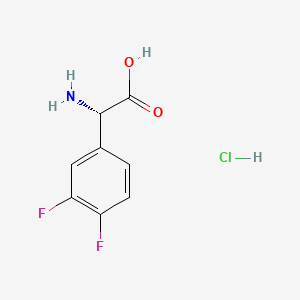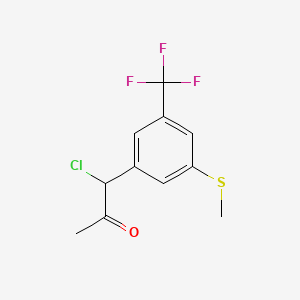
tert-Butyl 2-(2-((3-bromo-5-(hydroxymethyl)benzyl)oxy)phenyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 2-(2-((3-bromo-5-(hydroxymethyl)benzyl)oxy)phenyl)acetate is an organic compound that features a tert-butyl ester group, a brominated benzyl ether, and a hydroxymethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(2-((3-bromo-5-(hydroxymethyl)benzyl)oxy)phenyl)acetate typically involves multiple steps:
Hydroxymethylation: The hydroxymethyl group can be introduced via a formylation reaction followed by reduction.
Esterification: The final step involves the esterification of the phenylacetic acid derivative with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 2-(2-((3-bromo-5-(hydroxymethyl)benzyl)oxy)phenyl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products include azides, amines, or thioethers.
Oxidation: Products include carboxylic acids or aldehydes.
Reduction: Products include alcohols.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 2-(2-((3-bromo-5-(hydroxymethyl)benzyl)oxy)phenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biochemical probes.
Medicine: Investigated for its potential as a precursor to pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-Butyl 2-(2-((3-bromo-5-(hydroxymethyl)benzyl)oxy)phenyl)acetate depends on its specific application. In general, the compound can interact with biological molecules through its functional groups, leading to various biochemical effects. The bromine atom and hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl bromoacetate: Similar in structure but lacks the benzyl ether and hydroxymethyl groups.
tert-Butyl 2-bromoacetate: Similar but lacks the phenyl and hydroxymethyl groups.
5-tert-Butyl-2-hydroxybenzaldehyde: Contains a tert-butyl group and a hydroxyl group but lacks the ester and bromine functionalities.
Eigenschaften
Molekularformel |
C20H23BrO4 |
|---|---|
Molekulargewicht |
407.3 g/mol |
IUPAC-Name |
tert-butyl 2-[2-[[3-bromo-5-(hydroxymethyl)phenyl]methoxy]phenyl]acetate |
InChI |
InChI=1S/C20H23BrO4/c1-20(2,3)25-19(23)11-16-6-4-5-7-18(16)24-13-15-8-14(12-22)9-17(21)10-15/h4-10,22H,11-13H2,1-3H3 |
InChI-Schlüssel |
CDWNOYRVCVSHDF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)CC1=CC=CC=C1OCC2=CC(=CC(=C2)CO)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


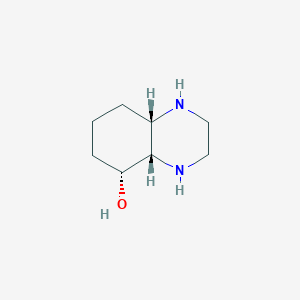



![Tert-butyl 2-{[methoxy(methyl)amino]carbonyl}-1-azetanecarboxylate](/img/structure/B14036554.png)
